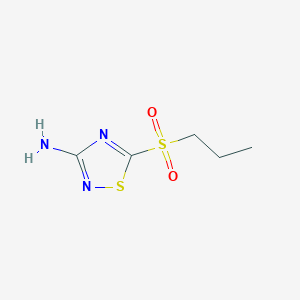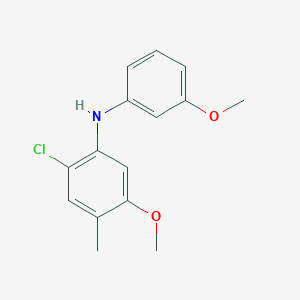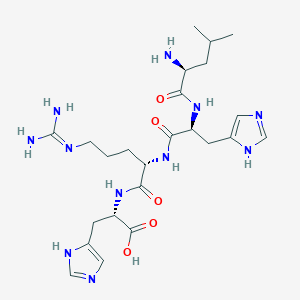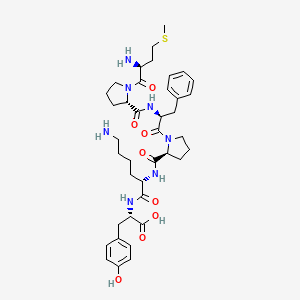![molecular formula C20H25NO4 B14179578 Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate CAS No. 915385-09-0](/img/structure/B14179578.png)
Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate is an organic compound that features a benzoate ester linked to a pyridine ring through a hexyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate typically involves a multi-step process. One common method includes the esterification of 4-hydroxybenzoic acid with ethanol to form ethyl 4-hydroxybenzoate. This intermediate is then reacted with 1-bromo-2-(pyridin-4-yloxy)hexane under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The benzoate ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoic acid.
Reduction: Ethyl 4-({2-[(piperidin-4-yl)oxy]hexyl}oxy)benzoate.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-({2-[(pyridin-3-yl)oxy]hexyl}oxy)benzoate
- Ethyl 4-({2-[(pyridin-2-yl)oxy]hexyl}oxy)benzoate
- Ethyl 4-({2-[(piperidin-4-yl)oxy]hexyl}oxy)benzoate
Uniqueness
Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and selectivity towards biological targets. This positional isomerism can result in different biological activities and applications compared to its analogs.
Propriétés
Numéro CAS |
915385-09-0 |
|---|---|
Formule moléculaire |
C20H25NO4 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
ethyl 4-(2-pyridin-4-yloxyhexoxy)benzoate |
InChI |
InChI=1S/C20H25NO4/c1-3-5-6-19(25-18-11-13-21-14-12-18)15-24-17-9-7-16(8-10-17)20(22)23-4-2/h7-14,19H,3-6,15H2,1-2H3 |
Clé InChI |
UMBMZEJSSDGNOU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(COC1=CC=C(C=C1)C(=O)OCC)OC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B14179496.png)

![[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate](/img/structure/B14179504.png)



![1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene](/img/structure/B14179539.png)

![6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14179557.png)


![4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one](/img/structure/B14179576.png)

![N-([1,1'-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine](/img/structure/B14179583.png)
